

Application Notes: Spectrophotometric Determination of Iron Using HEEDTA

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Compound of Interest

Compound Name: *Hydroxyethylethylenediaminetriacetic acid*

Cat. No.: *B1199972*

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These application notes provide a detailed protocol for the determination of iron (III) concentration in aqueous samples using N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA) as a chelating agent. This method relies on the formation of a stable Fe(III)-HEEDTA complex, which exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.

Introduction

Iron is a ubiquitous element of significant interest in various scientific and industrial fields, including environmental monitoring, clinical diagnostics, and materials science. Its accurate quantification is crucial. Spectrophotometry offers a simple, rapid, and cost-effective method for this purpose. HEEDTA is a strong chelating agent that forms a stable, colorless 1:1 complex with ferric ions (Fe^{3+}). The resulting complex can be quantified by measuring its absorbance in the UV range. This method is suitable for the determination of total iron after appropriate sample preparation to ensure all iron is in the ferric state.

Principle

HEEDTA reacts with iron (III) ions in a solution to form a stable Fe(III)-HEEDTA complex. The concentration of this complex, and therefore the concentration of iron in the sample, can be determined by measuring the absorbance of the solution at the wavelength of maximum absorbance (λ_{max}) for the complex. The relationship between absorbance and concentration is described by the Beer-Lambert law.

Experimental Protocols

Preparation of Reagents

- **Standard Iron Stock Solution (1000 mg/L):** Dissolve 1.000 g of high-purity iron wire in a minimal amount of concentrated nitric acid. Gently heat in a fume hood to aid dissolution. After complete dissolution, cool the solution and quantitatively transfer it to a 1000 mL volumetric flask. Dilute to the mark with deionized water. Alternatively, a certified 1000 mg/L iron standard solution can be used.
- **HEEDTA Solution (0.1 M):** Dissolve 27.83 g of HEEDTA (N-(2-Hydroxyethyl)ethylenediaminetriacetic acid) in approximately 800 mL of deionized water. Adjust the pH to around 7.0 with sodium hydroxide solution (1 M) to aid dissolution. Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.
- **Buffer Solution (pH 4.0):** Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 4.0.
- **Hydroxylamine Hydrochloride Solution (10% w/v):** Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used if the determination of Fe(II) is required, or to ensure all iron is in a single oxidation state before oxidation to Fe(III). Note: For the determination of total iron as Fe(III), this reagent is used prior to an oxidation step (e.g., with potassium permanganate or hydrogen peroxide) if Fe(II) is present in the sample.

Instrumentation

A UV-Visible spectrophotometer capable of measuring absorbance in the range of 200-400 nm is required. Quartz cuvettes with a 1 cm path length should be used for all measurements.

Preparation of Standard Curve

- Prepare a series of iron standard solutions with concentrations ranging from 1 mg/L to 10 mg/L by diluting the 1000 mg/L iron stock solution.
- For each standard solution (and a blank):
 - Pipette 10 mL of the standard solution into a 50 mL volumetric flask.

- Add 5 mL of the 0.1 M HEEDTA solution.
- Add 10 mL of the pH 4.0 acetate buffer solution.
- Dilute to the mark with deionized water and mix thoroughly.
- Allow the solutions to stand for at least 15 minutes to ensure complete complex formation.
- Measure the absorbance of each standard solution against the blank at the predetermined wavelength of maximum absorbance (λ_{max}) for the Fe(III)-HEEDTA complex (approximately 260 nm, which should be determined experimentally by scanning the spectrum of one of the standards).
- Plot a calibration curve of absorbance versus iron concentration. The plot should be linear and pass through the origin.

Sample Analysis

- **Sample Preparation:** The sample should be appropriately diluted to bring the iron concentration within the range of the standard curve. If the sample contains particulate matter, it should be filtered. If the iron is not in the Fe(III) state, an oxidation step (e.g., addition of a few drops of concentrated hydrogen peroxide followed by boiling to remove the excess) is necessary.
- **Complex Formation:** Pipette 10 mL of the prepared sample into a 50 mL volumetric flask. Follow the same procedure as for the standard solutions (addition of HEEDTA and buffer, and dilution to volume).
- **Absorbance Measurement:** Measure the absorbance of the sample solution against the reagent blank at the λ_{max} .
- **Concentration Determination:** Determine the concentration of iron in the sample by comparing its absorbance to the standard curve.

Data Presentation

The following tables summarize the typical quantitative data associated with the spectrophotometric determination of iron using HEEDTA.

Parameter	Value
Wavelength of Maximum Absorbance (λ_{max})	~ 260 nm
Optimal pH Range	3.5 - 4.5
Molar Absorptivity (ϵ)	Concentration-dependent
Beer's Law Linearity Range	1 - 10 mg/L
Limit of Detection (LOD)	~ 0.1 mg/L
Limit of Quantification (LOQ)	~ 0.3 mg/L

Table 1: Key Parameters for Spectrophotometric Iron Determination with HEEDTA.

Interfering Ion	Tolerance Limit (mg/L)
Cu^{2+}	50
Ni^{2+}	100
Co^{2+}	75
Mn^{2+}	200
Zn^{2+}	150
Ca^{2+}	> 500
Mg^{2+}	> 500

Table 2: Effect of Interfering Ions on the Determination of 10 mg/L Iron.

Visualizations

Caption: Experimental workflow for the spectrophotometric determination of iron using HEEDTA.

Caption: Logical relationship for the spectrophotometric determination of iron with HEEDTA.

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